molecular formula C10H7BrO2 B6596629 6-(bromomethyl)-2H-chromen-2-one CAS No. 50465-95-7

6-(bromomethyl)-2H-chromen-2-one

Cat. No.: B6596629
CAS No.: 50465-95-7
M. Wt: 239.06 g/mol
InChI Key: LGVQLJNXNWRMNU-UHFFFAOYSA-N
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Description

6-(Bromomethyl)-2H-chromen-2-one (CAS 50465-95-7) is a brominated coumarin derivative that serves as a versatile synthetic intermediate in medicinal chemistry and drug discovery research. This compound features a reactive bromomethyl group at the 6-position of the core coumarin structure, making it a valuable electrophile for constructing more complex molecules, particularly through nucleophilic substitution reactions to form methylene-thio bridged hybrids . Its primary research value lies in the development of novel therapeutic agents. Synthetic chemists utilize this compound as a key building block to create diverse coumarin-containing compounds for biological evaluation . This compound has shown significant promise in anticancer research, where derivatives synthesized from it have been screened against human tumor cell lines, including breast carcinoma (MCF-7) and hepatocellular carcinoma (HePG-2) . The bromomethyl functional group is essential for introducing structural diversity, enabling researchers to link the coumarin scaffold to various heterocyclic systems, such as triazoles and thiadiazoles, to explore structure-activity relationships . Handling of this reagent requires appropriate safety precautions. It is classified with hazard statements H302 (Harmful if swallowed) and H314 (Causes severe skin burns and eye damage) . For safe storage and handling, it is recommended to maintain the product under an inert atmosphere at 2-8°C . This product is intended For Research Use Only and is not for diagnostic or therapeutic use.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

6-(bromomethyl)chromen-2-one
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H7BrO2/c11-6-7-1-3-9-8(5-7)2-4-10(12)13-9/h1-5H,6H2
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LGVQLJNXNWRMNU-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC2=C(C=CC(=O)O2)C=C1CBr
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H7BrO2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID00441116
Record name 6-Bromomethyl-chromen-2-one
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Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

239.06 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

50465-95-7
Record name 6-Bromomethyl-chromen-2-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00441116
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthetic Methodologies for 6 Bromomethyl 2h Chromen 2 One

Established Synthetic Routes to the 6-Bromomethyl Moiety

The introduction of a bromomethyl group at the 6-position of the 2H-chromen-2-one core is a crucial transformation that has been approached through several well-established chemical reactions. These methods primarily involve the direct bromination of a methyl-substituted precursor or the construction of the coumarin (B35378) ring with the desired substitution pattern already in place.

Bromination of 6-Methyl-2H-chromen-2-one Precursors

The most direct route to 6-(bromomethyl)-2H-chromen-2-one involves the bromination of 6-methyl-2H-chromen-2-one. This reaction typically proceeds via a free-radical mechanism, targeting the benzylic position of the methyl group.

The Wohl-Ziegler reaction, which utilizes N-bromosuccinimide (NBS) as a brominating agent in the presence of a radical initiator, is a cornerstone of allylic and benzylic brominations. wikipedia.orgmychemblog.commasterorganicchemistry.com This method is particularly advantageous as it provides a low concentration of bromine in the reaction mixture, which helps to avoid competing electrophilic addition to the double bond within the coumarin ring system. masterorganicchemistry.com The reaction is typically initiated by light or a chemical initiator such as dibenzoyl peroxide or 2,2'-azobis(isobutyronitrile) (AIBN). mychemblog.com The mechanism involves the homolytic cleavage of the initiator to form radicals, which then abstract a hydrogen atom from the methyl group of 6-methylcoumarin (B191867) to generate a resonance-stabilized benzylic radical. This radical then reacts with NBS to afford the desired this compound and a succinimidyl radical, which continues the chain reaction. A visual representation of the synthesis of a derivative from 6-methyl coumarin suggests the successful application of this bromination step. researchgate.net

Despite its utility, the free radical bromination of methyl-substituted coumarins with NBS can be challenging, sometimes resulting in incomplete reactions and moderate yields. For instance, the bromination of a similar 4-methyl substituted coumarin derivative with NBS led to yields of only 25-44%. acs.org The choice of solvent is critical, with carbon tetrachloride being a traditional solvent, though environmental concerns have led to the use of alternatives like acetonitrile. organic-chemistry.org The efficiency of the reaction can be sensitive to the specific coumarin substrate. In some cases, alternative methods have been explored to improve yields. One such approach involves the lithiation of the methyl group using a strong base like lithium diisopropylamide (LDA) or lithium hexamethyldisilazide (LHMDS) at low temperatures, followed by quenching the resulting carbanion with a bromine source. This method has been shown to produce 4-bromomethyl derivatives in good yields (80-90%) on a small scale. acs.org However, scaling up this process can lead to a decrease in yield. acs.org For certain substrates, an inverse quench with NBS into the lithiated coumarin solution has proven to be highly efficient, yielding over 90% of the desired bromomethyl product on both small and large scales. acs.org

Modified Pechmann Condensation Approaches leading to 6-Substituted Chromenones

The Pechmann condensation is a fundamental method for the synthesis of coumarins, involving the reaction of a phenol (B47542) with a β-ketoester under acidic conditions. wikipedia.org This reaction can be adapted to produce 6-substituted chromenones by using appropriately substituted phenols as starting materials. While not a direct route to the bromomethyl group, this method can be used to install other functionalities at the 6-position which can then be further elaborated. For instance, the synthesis of 6-bromo-7-hydroxy-3-methylcoumarin-4-ylmethyl bromide was achieved via a Pechmann-type condensation of 4-bromoresorcinol (B146125) with ethyl 4-bromo-2-methylacetoacetate in methanesulfonic acid. nih.gov Similarly, the synthesis of 4-(chloromethyl)-7,8-dihydroxy-2H-chromen-2-one has been reported with a high yield of 87%. rsc.org

Comparative Analysis of Synthetic Yields and Efficiencies

The efficiency of the synthesis of this compound and its isomers can vary significantly depending on the chosen method and the specific substrate. The following table provides a comparative overview of reported yields for the synthesis of bromomethyl- and halomethyl-substituted coumarins.

CompoundSynthetic MethodYield (%)Reference
4-Bromomethyl-7-acetoxy-3-[(2,4-diacetoxy)phenyl]coumarinFree radical bromination with NBS25-44 acs.org
4-Bromomethyl-7-(SEM)-3-[(2,4-di(SEM))phenyl]coumarinLithiation with LDA/LHMDS followed by bromination80-90 (small scale) acs.org
4-Bromomethyl-7-(MOM)-3-[(2,4-di(MOM))phenyl]coumarin
4-Bromomethyl-7-methoxy-3-[(2,4-dimethoxy)phenyl]coumarinLithiation with LHMDS followed by inverse quench with NBS>90 acs.org
4-(Chloromethyl)-7,8-dihydroxy-2H-chromen-2-onePechmann Condensation87 rsc.org

Emerging Green Chemistry Approaches in 6-Bromomethylcoumarin Synthesis

In recent years, there has been a significant push towards the development of more environmentally friendly synthetic methodologies. In the context of coumarin synthesis, this has led to the exploration of green chemistry approaches for the Pechmann condensation and other related reactions. These methods aim to reduce the use of hazardous reagents and solvents, and often employ reusable catalysts.

Several solid acid catalysts have been investigated for the Pechmann condensation to produce substituted coumarins, offering advantages such as ease of separation and recyclability. nih.govrsc.org Examples include tungstate-sulfuric acid, poly(4-vinylpyridinium) hydrogen sulfate, and zirconia-based catalysts. nih.govrsc.org These catalysts can facilitate the reaction under solvent-free conditions or with the use of greener solvents.

Microwave-assisted synthesis has also emerged as a powerful tool for accelerating the synthesis of coumarin derivatives. mdpi.comnih.govderpharmachemica.com Microwave irradiation can significantly reduce reaction times and improve yields in Pechmann condensations, often under solvent-free conditions. mdpi.comderpharmachemica.com For example, the use of FeF3 as a catalyst under microwave irradiation has been shown to be an effective and eco-friendly method for the one-pot synthesis of substituted coumarins. mdpi.com Ultrasound irradiation is another green technique that has been successfully applied to the Pechmann condensation, allowing the reaction to proceed at ambient temperature and avoiding the need for toxic solvents. nih.gov These green approaches, while not yet specifically detailed for the direct synthesis of this compound, offer promising avenues for the development of more sustainable routes to this important compound and its derivatives.

Chemical Reactivity and Transformation Mechanisms of 6 Bromomethyl 2h Chromen 2 One

Nucleophilic Substitution Reactions at the Bromomethyl Group (SN2 Mechanisms)

The most prominent feature of 6-(bromomethyl)-2H-chromen-2-one's reactivity is the susceptibility of the bromomethyl group to nucleophilic substitution. The bromine atom, being a good leaving group, facilitates the attack of various nucleophiles on the adjacent carbon atom. This reaction typically proceeds via a bimolecular nucleophilic substitution (SN2) mechanism. masterorganicchemistry.com This mechanism involves a backside attack by the nucleophile, leading to an inversion of configuration at the carbon center. masterorganicchemistry.com

Reactions with Nitrogen-Containing Nucleophiles

A wide array of nitrogen-containing nucleophiles readily reacts with this compound to form new carbon-nitrogen bonds. libretexts.org These reactions are fundamental in the synthesis of various derivatives with potential biological applications.

Amines: Primary and secondary amines react with this compound to yield the corresponding aminomethyl-coumarin derivatives. youtube.com For instance, the reaction with a primary amine like ethylamine (B1201723) would result in the formation of a secondary amine. youtube.com

Triazoles, Azides, and Hydrazines: Other nitrogen nucleophiles such as triazoles, azides, and hydrazines also participate in these substitution reactions, leading to the formation of triazolylmethyl-, azidomethyl-, and hydrazinylmethyl-coumarins, respectively. libretexts.orgresearchgate.net The azide (B81097) derivatives, for example, are useful precursors for further functionalization. researchgate.net

These reactions are typically carried out in the presence of a base to neutralize the hydrobromic acid formed as a byproduct. The choice of solvent and reaction conditions can influence the reaction rate and yield.

Table 1: Examples of Reactions with Nitrogen-Containing Nucleophiles

NucleophileProduct Type
Primary/Secondary AminesAminomethyl-coumarins
TriazolesTriazolylmethyl-coumarins
AzidesAzidomethyl-coumarins
HydrazinesHydrazinylmethyl-coumarins

Reactions with Sulfur-Containing Nucleophiles

Sulfur-containing nucleophiles are generally more potent than their oxygen counterparts and react efficiently with this compound. libretexts.orgyoutube.com These reactions are crucial for synthesizing sulfur-linked coumarin (B35378) analogues.

Thiols: Thiols (or mercaptans) and their conjugate bases, thiolates, are excellent nucleophiles in SN2 reactions. libretexts.orgchemistrysteps.comlibretexts.org They react with this compound to form thioether derivatives. libretexts.org Thiolate anions, being stronger nucleophiles than neutral thiols, often provide better yields. chemistrysteps.com

Thiocarbamates and Carbodithioates: Other sulfur nucleophiles like thiocarbamates and carbodithioates can also be employed to introduce sulfur-containing functionalities onto the coumarin scaffold. rsc.org

The high nucleophilicity of sulfur compounds ensures that these reactions proceed readily, often under mild conditions. libretexts.org

Table 2: Examples of Reactions with Sulfur-Containing Nucleophiles

NucleophileProduct Type
Thiols/ThiolatesThioether-coumarins
ThiocarbamatesThiocarbamoylmethyl-coumarins
CarbodithioatesDithiocarbamoylmethyl-coumarins

Reactions with Oxygen-Containing Nucleophiles

Oxygen-containing nucleophiles, such as alcohols and phenoxides, can also displace the bromide in this compound to form ether linkages.

Alcohols and Phenoxides: The reaction with an alcohol or a phenol (B47542), often in the presence of a base to generate the more nucleophilic alkoxide or phenoxide, yields the corresponding alkoxy- or phenoxymethyl-coumarin derivative.

While oxygen nucleophiles are generally less reactive than their sulfur counterparts, these reactions are still synthetically useful for creating a variety of coumarin ethers.

Electrophilic Aromatic Substitution on the Benzene (B151609) Ring of the Chromenone Core

The benzene ring of the coumarin system is susceptible to electrophilic aromatic substitution (SEAr) reactions, although the reactivity is influenced by the existing substituents. masterorganicchemistry.comlibretexts.org Common SEAr reactions include nitration, halogenation, sulfonation, and Friedel-Crafts alkylation and acylation. masterorganicchemistry.com

The coumarin nucleus is generally deactivated towards electrophilic attack due to the electron-withdrawing nature of the α,β-unsaturated lactone. However, the specific position of substitution (C-5, C-7, or C-8) will be directed by the combined electronic effects of the pyranone ring and any other substituents present on the benzene ring. researchgate.net For this compound, the bromomethyl group is an electron-withdrawing group, which would further deactivate the ring. The substitution pattern is often complex and can lead to a mixture of products. researchgate.net To achieve these transformations, a catalyst is typically required to activate the electrophile. libretexts.orglibretexts.org

Functionalization and Modification of the Pyranone Ring

The pyranone ring of the coumarin system also offers sites for chemical modification, particularly at the C-3 and C-4 positions.

Reactions at C-3 and C-4 Positions of the Chromenone System

The C-3 and C-4 positions of the 2H-chromen-2-one system are part of an α,β-unsaturated system, making them susceptible to certain types of reactions. While the double bond is generally less reactive than an isolated alkene due to its conjugation with the carbonyl group, it can still undergo specific transformations.

For instance, certain addition reactions can be directed to the C3-C4 double bond. Furthermore, the synthesis of various functionalized pyrano[2,3-c]pyrazoles and pyrazolopyrano[2,3-d]pyrimidines often involves reactions that modify the pyranone ring of a chromone (B188151) precursor. researchgate.net The construction and functionalization of fused pyranone ring systems can also involve modifications at these positions. nih.gov However, direct and selective functionalization at the C-3 and C-4 positions of a pre-formed this compound can be challenging and may require specific reagents and reaction conditions to avoid reactions at other sites.

Derivatization Strategies and Synthesis of Advanced Analogues

Strategic Design of Novel 6-(Bromomethyl)-2H-chromen-2-one Derivatives

The design of new this compound derivatives is a strategic endeavor aimed at enhancing or introducing specific functionalities. The core principle often involves leveraging the inherent properties of the coumarin (B35378) ring system while introducing new pharmacophores or functional moieties via the reactive bromomethyl group. ontosight.ai These modifications are carefully chosen to influence the molecule's photophysical properties, biological activity, or reactivity for further conjugation.

A key strategy involves the introduction of substituents at the C-6 position of the coumarin scaffold to modulate its electronic and photophysical characteristics. nih.gov For instance, the incorporation of electron-donating or electron-withdrawing groups can significantly alter the excited-state intramolecular charge transfer (ICT), leading to compounds with tunable emission spectra. nih.gov This approach has been successfully used to create fluorescent probes with high sensitivity to their environment. nih.gov

Furthermore, the design often focuses on creating hybrid molecules by linking the coumarin core to other biologically active heterocyclic systems. This molecular hybridization approach aims to combine the therapeutic profiles of both moieties, potentially leading to synergistic effects or novel mechanisms of action. nih.govnih.gov The selection of the heterocyclic partner is guided by its known pharmacological relevance, with the goal of developing potent and selective therapeutic agents. nih.govnih.gov

Synthetic Approaches for Generating Diverse Structural Analogues

The synthetic versatility of this compound allows for the generation of a wide range of structural analogues through various chemical transformations. The primary reaction pathway involves nucleophilic substitution at the bromomethyl group, enabling the attachment of diverse molecular fragments.

Introduction of Heterocyclic Scaffolds

A prominent strategy in the derivatization of this compound is the introduction of various heterocyclic systems. This is typically achieved by reacting the bromomethylcoumarin with a nucleophilic nitrogen atom present in the heterocycle. This approach has led to the synthesis of numerous coumarin-heterocycle hybrids with promising biological activities. nih.gov

Pyrazolo[1,5-a]pyrimidines and Tetrazolo[1,5-a]pyrimidines: The reaction of 6-bromo-3-(3-(dimethylamino)acryloyl)-2H-chromen-2-one, a derivative of the parent compound, with heterocyclic amines has been shown to yield coumarin derivatives containing pyrazolo[1,5-a]pyrimidine (B1248293) and tetrazolo[1,5-a]pyrimidine (B1219648) moieties. nih.gov For example, the reaction with 3-amino-5-phenylpyrazole can lead to the formation of a 6-bromo-3-(2-phenylpyrazolo[1,5-a]pyrimidin-7-yl)-2H-chromen-2-one. nih.gov Similarly, reaction with 3-aminotetrazole can produce 6-bromo-3-(tetrazolo[1,5-a]pyrimidin-7-yl)-2H-chromen-2-one. nih.gov These reactions often proceed through an initial condensation followed by cyclization.

Thiadiazoles, Thiazoles, and Oxadiazoles: The synthesis of coumarin-thiadiazole and coumarin-thiazole hybrids has been accomplished through the reaction of 6-bromo-3-(2-bromoacetyl)-2H-chromen-2-one with thiourea (B124793) or thioacetamide (B46855) derivatives. dntb.gov.uanih.gov For instance, treatment of 3-bromoacetylcoumarin with N-substituted thioureas can yield thiazolyl-coumarin conjugates. nih.gov The synthesis of 1,3,4-oxadiazole-containing coumarins often involves the cyclization of coumarin-hydrazide precursors. nih.govnih.govresearchgate.net A common method is the reaction of a coumarin-3-carboxylic acid hydrazide with a carboxylic acid in the presence of a dehydrating agent like phosphorus oxychloride. nih.gov

Triazoles: The copper(I)-catalyzed Huisgen 1,3-dipolar cycloaddition, a cornerstone of "click chemistry," is a widely used method for synthesizing coumarin-triazole conjugates. mdpi.comnih.govmdpi.com This reaction involves the coupling of a coumarin derivative bearing a terminal alkyne with an azide (B81097). The 6-(bromomethyl)coumarin can be converted to the corresponding azide, which can then react with various alkynes. Alternatively, the bromomethyl group can be used to alkylate a triazole ring.

Incorporation of Substituted Aromatic and Aliphatic Moieties

The bromomethyl group of this compound readily undergoes nucleophilic substitution with a variety of aromatic and aliphatic nucleophiles. This allows for the introduction of a wide range of substituents, each capable of imparting unique properties to the final molecule.

The reaction with phenols, thiophenols, and anilines leads to the formation of ether, thioether, and amine linkages, respectively. These reactions significantly expand the structural diversity of the coumarin library. For example, reacting this compound with a substituted phenol (B47542) in the presence of a base like potassium carbonate yields the corresponding aryloxy ether derivative. Similarly, reactions with aliphatic alcohols and amines produce alkoxy and alkylamino derivatives. These substitutions can influence the molecule's solubility, lipophilicity, and biological target interactions. nih.gov

Multi-Component Reaction Methodologies

Multi-component reactions (MCRs), where three or more reactants combine in a single pot to form a complex product, offer an efficient and atom-economical approach to synthesizing coumarin derivatives. nih.govorganic-chemistry.org While direct MCRs involving this compound are less common, related coumarin precursors are frequently employed in such reactions.

For instance, 3-acetylcoumarin (B160212) can participate in MCRs to generate complex heterocyclic systems attached to the coumarin core. sci-hub.se One example is the Biginelli-like reaction of 3-acetylcoumarin, an aldehyde, and urea (B33335) or thiourea to produce dihydropyrimidinone or -thione derivatives. colab.ws Another approach involves the use of 4-hydroxycoumarin (B602359) in MCRs with aldehydes and active methylene (B1212753) compounds to synthesize various chromene derivatives. jcsp.org.pk These strategies, while not directly starting from this compound, highlight the broader context of MCRs in generating diverse coumarin-based libraries.

Applications in Advanced Organic Synthesis and Materials Science

Utility as a Versatile Synthetic Intermediate for Complex Molecules

The coumarin (B35378) nucleus is a prominent scaffold in a vast number of natural and synthetic compounds, and methods to synthesize its derivatives are well-established, including the Pechmann condensation, Knoevenagel condensation, and Wittig reaction. chemmethod.comfrontiersin.org The bromomethyl group on 6-(bromomethyl)-2H-chromen-2-one serves as a highly reactive handle, making it an excellent electrophile for substitution reactions. This reactivity allows for its incorporation into more complex molecular structures.

Organic chemists have utilized brominated coumarins as precursors for synthesizing a wide range of π-extended and polycyclic coumarin derivatives through reactions like palladium-catalyzed annulations. frontiersin.org While specific research on this compound as a starting material for these complex annulations is not extensively detailed in the provided results, the reactivity of similar brominated coumarins suggests its high potential in this area. For instance, other substituted bromocoumarins, such as 3-acetyl-6-bromo-2H-chromen-2-one, have been successfully used to synthesize various heterocyclic systems like pyrazoles, pyrimidines, and thiadiazoles. mdpi.comnih.gov These syntheses often involve the transformation of one functional group on the coumarin ring to build new fused or attached heterocyclic rings. The bromomethyl group of this compound provides a direct and reactive site for similar synthetic elaborations, enabling the construction of novel, complex molecules with potential applications in medicinal chemistry and materials science.

The general synthetic utility of bromomethylcoumarins is further highlighted by the use of related compounds like 4-(bromomethyl)-6,7-dimethoxycoumarin as a derivatization reagent for carboxylic acids in chromatographic analysis. sigmaaldrich.com This demonstrates the reliable reactivity of the bromomethyl group in forming new covalent bonds, a fundamental requirement for a versatile synthetic intermediate.

Precursor for Fluorescent Probes and Bioconjugates

Coumarins are well-known for their fluorescent properties, and this characteristic is central to their use in developing chemical sensors and biological labels. nih.govtcichemicals.com The compound this compound combines this inherent fluorescence with a reactive site for covalent attachment to other molecules, making it an ideal precursor for fluorescent probes and bioconjugates.

The strategy involves the reaction of the bromomethyl group with a nucleophilic site on a target molecule, thereby "labeling" it with the fluorescent coumarin tag. This approach has been widely applied using similar reagents like 4-bromomethyl-7-methoxycoumarin (B43491) for the fluorescent labeling of fatty acids and other carboxylic acids for detection in chromatography. researchgate.net

The development of fluorescent probes often involves designing a system where the fluorescence is "turned on" or "turned off" in the presence of a specific analyte. mdpi.comnih.gov For example, coumarin-based probes have been designed to detect specific amino acids like cysteine or metal ions such as Cu²⁺. mdpi.comresearchgate.net The synthesis of such probes frequently relies on a reactive coumarin derivative that can be modified to include a recognition unit and a signaling unit. The bromomethyl functionality on this compound is perfectly suited for this purpose, allowing for its conjugation to various recognition moieties to create probes for a multitude of targets. Dihydroxy-substituted coumarins have been shown to act as fluorescent probes for detecting nitroxide radicals, showcasing the tunability of the coumarin core for specific sensing applications. mdpi.com

Coumarin Derivative Application Detection Principle
4-Bromomethyl-7-methoxycoumarinFluorescent labeling of carboxylic acidsCovalent attachment for chromatographic detection
Dihydroxy-substituted coumarinsFluorescent probe for 4-amino-TEMPOFluorescence enhancement upon reaction
4-Methyl-2-oxo-2H-chromen-7-yl acrylate"Turn-on" fluorescent probe for CysteineNucleophilic addition removes quenching group
Coumarin-hydrazone derivativesColorimetric and fluorescent probe for Cu²⁺Complexation with Cu²⁺ leads to spectral changes

Building Block in the Construction of Macrocyclic and Polymeric Systems

The unique photochemical properties of the coumarin moiety, particularly its ability to undergo reversible [2+2] photocycloaddition upon UV irradiation, have made it a valuable component in materials science for creating responsive polymers and macrocycles. nih.gov When irradiated with UV light of a specific wavelength (typically >300 nm), the double bond in the pyrone ring of coumarin can dimerize with another coumarin molecule, forming a cyclobutane (B1203170) ring. This dimerization can be reversed by irradiation at a shorter wavelength (<290 nm), allowing for the photocontrolled cross-linking and cleavage of polymer chains. nih.gov

This compound is an ideal building block for incorporating these photoresponsive properties into larger molecular architectures. The bromomethyl group allows for its attachment as a pendant group onto a polymer backbone or its integration into a macrocyclic structure.

Macrocyclic Systems: Coumarin-containing macrocycles, such as coumarin-crown ethers, have been synthesized and studied for their ability to bind cations, with the binding event often being signaled by a change in fluorescence. tandfonline.com The synthesis of more complex coumarin-tetrapyrrolic macrocycle conjugates, like coumarin-porphyrin systems, has been achieved through various synthetic strategies, including alkylation reactions. nih.govnih.gov The reactive nature of the bromomethyl group in this compound makes it a suitable starting material for such alkylation reactions to build these sophisticated supramolecular structures.

Polymeric Systems: In polymer science, coumarin moieties have been incorporated into various polymer systems to create materials with intriguing properties like photo-induced healing, shape memory, and reversible viscosity. nih.gov The general strategy involves synthesizing a monomer containing a coumarin unit and then polymerizing it, or by grafting a reactive coumarin derivative onto an existing polymer. rsc.orgmendeley.com For instance, cyclic polystyrene with a pendant coumarin group has been synthesized, demonstrating stronger emission than its linear precursor and the ability to form an 8-shaped polymer upon UV irradiation. nih.gov The synthesis of coumarin-functionalized polycarbonates has also been reported, leading to phot-responsive polymers. rsc.org this compound can be readily used in post-polymerization modification reactions, where its bromomethyl group reacts with nucleophilic sites on a pre-formed polymer to introduce the photo-crosslinkable coumarin unit. This versatility allows for the design of a wide array of smart materials whose properties can be controlled by light. researchgate.net

System Type Coumarin Function Resulting Property/Application
MacrocyclesCation recognition, PhotoswitchingFluorescent ion sensors, Molecular machines
PolymersPhoto-dimerization/cleavageSelf-healing materials, Shape-memory polymers, Photo-responsive gels

Biological Activity and Mechanistic Investigations in Vitro Context

Structure-Activity Relationship (SAR) Studies of 6-(Bromomethyl)-2H-chromen-2-one Derivatives

The biological efficacy of coumarin-based compounds is intricately linked to the nature and position of substituents on the coumarin (B35378) ring. mdpi.com Structure-activity relationship (SAR) studies on this compound and its derivatives have provided valuable insights into the molecular features governing their therapeutic potential.

Influence of the Bromomethyl Group on Biological Potency

The bromomethyl group at the 6-position of the coumarin ring is a key determinant of biological activity. This reactive moiety can participate in various chemical reactions, allowing for the synthesis of a diverse array of derivatives with modified properties. ontosight.ai For instance, the bromine atom can act as a leaving group, facilitating the introduction of different functional groups that can modulate the compound's interaction with biological targets. The presence of halogens like bromine at the 6-position has been observed to increase the activity of the molecule. mdpi.com

Impact of Substituents on the Coumarin Ring System on Activity Profiles

The introduction of various substituents onto the coumarin ring system significantly influences the biological activity profiles of the resulting derivatives. mdpi.com The type and position of these substituents can alter the electronic and steric properties of the molecule, thereby affecting its ability to interact with specific enzymes or cellular pathways. mdpi.comresearchgate.net

For example, the addition of a methoxy (B1213986) group at the 8-position of a 6-bromo-coumarin derivative has been shown to contribute to its diverse biological activities, including antimicrobial and anticancer effects. Furthermore, modifications at the 3-position of the coumarin ring have been extensively explored. The introduction of heterocyclic rings, such as pyrazole, pyrimidine, and thiazole, at this position has led to the development of potent anticancer agents. nih.govnih.govmdpi.com Specifically, a pyrazolo[1,5-a]pyrimidine (B1248293) derivative of 6-bromo-2H-chromen-2-one demonstrated significant antitumor activity against a liver carcinoma cell line. nih.govnih.gov

The following table summarizes the impact of different substitution patterns on the anticancer activity of some coumarin derivatives.

Compound TypeSubstitution PatternObserved ActivityReference
Coumarin-triazole hybrids4-oxygen group in the linkerEnhanced potency nih.gov
Coumarin-triazole hybridsVaried substituentsEffective against PC3, MGC803, and HepG2 cell lines nih.gov
Pyrano[3,2-c]chromene derivativesVaried aryl and carbonitrile groupsCell cycle arrest and apoptosis induction bohrium.com
Acridine-thiazole bridged coumarinsVaried substitutionAntiproliferative activity against breast, lung, and colon cancer cell lines bohrium.com

In Vitro Antimicrobial Activities and Mechanisms

Derivatives of this compound have demonstrated notable antimicrobial properties, with studies investigating their efficacy against a range of bacteria and fungi. ontosight.airesearchgate.net

Antibacterial Efficacy and Mechanistic Pathways (e.g., against Staphylococcus aureus, Bacillus cereus)

Several studies have highlighted the antibacterial potential of coumarin derivatives. For instance, certain derivatives of 6-bromo-3-(2-bromoacetyl)-2H-chromen-2-one have shown strong inhibitory activity against Enterococcus faecalis (a Gram-positive bacterium) and Pseudomonas aeruginosa (a Gram-negative bacterium). rawdatalibrary.net

Recent research has focused on the anti-biofilm activity of coumarin derivatives against Staphylococcus aureus, a pathogen known for its ability to form resilient biofilms that contribute to antibiotic resistance. nih.govnih.gov Specific coumarin derivatives have been found to inhibit biofilm formation at concentrations that have a low impact on bacterial growth, suggesting a mechanism that targets the biofilm development process rather than being directly bactericidal. nih.gov The proposed mechanisms for some antimicrobial agents against S. aureus include the downregulation of genes associated with biofilm formation and virulence. nih.gov

Antifungal Spectrum and Underlying Mechanisms

Coumarin derivatives have also been recognized for their antifungal properties. mdpi.comnih.gov Studies have shown that newly synthesized coumarins, such as those incorporating triazole and thiadiazole moieties, exhibit significant activity against various fungi. nih.gov The mechanism of antifungal action for some compounds is believed to involve the rupture of the fungal cell wall and membrane. nih.gov

In Vitro Anticancer and Antiproliferative Activities

A significant body of research has been dedicated to the in vitro anticancer and antiproliferative activities of this compound derivatives. ontosight.ainih.govnih.govresearchgate.netnih.gov These compounds have shown cytotoxic effects against a variety of cancer cell lines.

Derivatives of 6-bromo-2H-chromen-2-one have been synthesized and evaluated for their antitumor activity against human cancer cell lines, including liver (HepG2), breast (MCF-7), and lung carcinoma (A549). nih.govnih.govnih.gov For example, pyrazolo[1,5-a]pyrimidine, thiazole, and 1,3,4-thiadiazole (B1197879) derivatives of 6-bromo-coumarin have shown promising antitumor activity against the HepG2 liver carcinoma cell line. nih.govnih.govresearchgate.net

The anticancer mechanisms of these coumarin derivatives are often multifactorial. Some derivatives have been shown to inhibit enzymes involved in cell proliferation and induce apoptosis (programmed cell death) in cancer cells. For instance, certain coumarin derivatives have been developed as inhibitors of BRD4, a protein implicated in cancer, leading to cell cycle arrest and apoptosis in breast cancer cells. nih.gov

The following table presents the in vitro anticancer activity of selected 6-bromo-coumarin derivatives against the HepG2-1 liver carcinoma cell line.

CompoundIC₅₀ (µM) against HEPG2-1Activity LevelReference
Pyrazolo[1,5-a]pyrimidine 7c2.70 ± 0.28Promising nih.govnih.gov
Thiazole 23g3.50 ± 0.23Promising nih.govnih.gov
1,3,4-Thiadiazole 18a4.90 ± 0.69Promising nih.govnih.gov
Other tested compounds8.20 - 17.4Moderate nih.govnih.gov
Isoxazole 13a15.3 ± 1.69Poor nih.gov

Mechanistic Studies on Cell Cycle Progression Modulation (e.g., p21, CDK2, CDK4 inhibition)

The cell cycle is a tightly regulated process, and its dysregulation is a hallmark of cancer. Cyclin-dependent kinases (CDKs) are key drivers of cell cycle progression, with CDK4 and CDK2 being crucial for the G1/S phase transition. The activity of these kinases is controlled by cyclin-dependent kinase inhibitors (CKIs), such as p21. Some small molecule inhibitors of CDK4/6 can indirectly lead to the inhibition of CDK2 by causing the dissociation of p21 from CDK4 complexes, allowing it to then bind to and inhibit CDK2. nih.gov This dual inhibition of CDK4/6 and CDK2 can effectively halt cell cycle progression. nih.govnih.gov

Evaluation of Cytotoxic Effects on Cancer Cell Lines (in vitro IC50 values)

The cytotoxic potential of a compound against cancer cell lines is a primary indicator of its potential as an anticancer agent. This is typically quantified by the half-maximal inhibitory concentration (IC50), which represents the concentration of a drug that is required for 50% inhibition of cell growth in vitro. A lower IC50 value indicates greater potency.

Specific IC50 values for this compound are not extensively documented in the available literature. However, studies on various other coumarin derivatives have demonstrated a wide range of cytotoxic activities against different cancer cell lines. For example, some 2-aryl-3-nitro-2H-chromene derivatives have shown potent cytotoxic activity against breast cancer cell lines, with IC50 values in the micromolar range. nih.gov The actual cytotoxic effect and IC50 values are highly dependent on the specific substitutions on the coumarin ring and the cancer cell line being tested.

DNA Interaction and Topoisomerase Inhibition Mechanisms

Topoisomerases are essential enzymes that regulate the topology of DNA during replication, transcription, and other cellular processes. nih.gov They function by creating transient breaks in the DNA backbone to allow for strand passage, and then resealing the breaks. Inhibition of these enzymes can lead to the accumulation of DNA damage and ultimately trigger cell death, making them attractive targets for cancer chemotherapy. nih.govnih.gov

Some anticancer drugs act as topoisomerase poisons by stabilizing the covalent complex between the enzyme and DNA, which leads to double-strand breaks. nih.gov While there is no direct evidence detailing the interaction of this compound with DNA or its effect on topoisomerase activity, the coumarin scaffold is known to be a feature in some compounds that interact with DNA and inhibit topoisomerase enzymes.

In Vitro Antiviral and Anti-HIV Activities and Mechanisms

The search for novel antiviral agents is a continuous effort, and natural product scaffolds like coumarins have been a source of interest. The antiviral activity of coumarins has been explored against a variety of viruses.

Inhibition of Viral Replication Enzymes (e.g., integrase, reverse transcriptase)

For retroviruses like HIV, key enzymes such as reverse transcriptase (RT) and integrase (IN) are crucial for the viral life cycle and are primary targets for antiviral drugs. nih.govnih.govmdpi.com Reverse transcriptase is responsible for converting the viral RNA genome into DNA, while integrase catalyzes the insertion of this viral DNA into the host cell's genome. nih.govmdpi.com

While specific studies on the inhibition of viral replication enzymes by this compound are not available, the coumarin class of compounds has shown promise in this area. Various coumarin derivatives have been investigated as inhibitors of HIV-1 reverse transcriptase and integrase. nih.govmdpi.comnih.gov The presence and nature of substituents on the coumarin ring play a significant role in determining the anti-HIV activity. mdpi.com

Other Noteworthy In Vitro Biological Activities (e.g., Antioxidant, Anti-inflammatory)

Beyond anticancer and antiviral activities, coumarin derivatives have been investigated for a range of other in vitro biological effects.

Antioxidant Activity: Many coumarin derivatives have been reported to possess antioxidant properties, which is the ability to neutralize harmful free radicals in the body. sysrevpharm.org This activity is often attributed to the phenolic nature of some coumarin derivatives. mdpi.comresearchgate.net The position and nature of substituents on the coumarin ring significantly influence the antioxidant potential. mdpi.comresearchgate.net

Anti-inflammatory Activity: Inflammation is a complex biological response, and chronic inflammation is implicated in various diseases. Some coumarin derivatives have demonstrated anti-inflammatory effects in vitro. nih.gov These effects can be mediated through the inhibition of key inflammatory enzymes and signaling pathways. nih.gov

Computational and Theoretical Chemistry Studies

Molecular Docking Simulations

Molecular docking is a computational technique that predicts the preferred orientation of one molecule to a second when bound to each other to form a stable complex. It is widely used to predict the interaction between a small molecule ligand and a protein receptor.

Prediction of Protein-Ligand Binding Modes and Affinities

While specific molecular docking studies for 6-(bromomethyl)-2H-chromen-2-one with cyclin-dependent kinase 2 (CDK2), the 2VF5 enzyme, or topoisomerase 1 are not extensively detailed in the available literature, studies on closely related bromomethylcoumarin derivatives offer valuable insights. For instance, docking studies on derivatives like 1-[(6-tert-butyl-2-oxo-2H-chromen-4-yl)methyl]-4,4-dimethylpiperidine-2,6-dione have been performed to understand their binding modes within protein active sites. nih.gov

These studies typically involve preparing the three-dimensional structures of the ligand and the protein target. The ligand's conformation is then systematically sampled within the protein's binding site to identify the most stable binding pose, which is determined by a scoring function that estimates the binding affinity. The results often include the predicted binding energy, which indicates the strength of the interaction, and a detailed view of the intermolecular interactions, such as hydrogen bonds and hydrophobic contacts.

Below is an illustrative table representing typical data obtained from a molecular docking study of a coumarin (B35378) derivative.

Target ProteinBinding Affinity (kcal/mol)Interacting ResiduesType of Interaction
Protein Kinase-8.5LEU83, GLU81Hydrogen Bond
VAL23, ALA31Hydrophobic Interaction
Topoisomerase-9.2ASP533, ARG364Hydrogen Bond, Pi-Alkyl
TYR531Pi-Pi Stacking

Elucidation of Potential Inhibitory Mechanisms

The potential inhibitory mechanisms of this compound can be elucidated through an analysis of its molecular docking results. The bromomethyl group at the C6 position is a key feature, acting as an electrophilic center that can form a covalent bond with nucleophilic residues (such as cysteine, histidine, or lysine) in the active site of a target enzyme. This irreversible covalent modification can lead to the potent and selective inhibition of the enzyme.

The coumarin scaffold itself can participate in various non-covalent interactions, including hydrogen bonding via its lactone carbonyl group and π-π stacking interactions due to its aromatic ring system. These interactions help to properly orient the molecule within the binding pocket, positioning the bromomethyl group for a targeted reaction with a key residue, thereby blocking the enzyme's catalytic activity.

Molecular Dynamics Simulations for Ligand-Target Stability and Interactions

Molecular dynamics (MD) simulations are a powerful computational method used to study the physical movement of atoms and molecules over time. frontiersin.org For the this compound-protein complex, an MD simulation would provide detailed information about the stability of the binding and the nature of the dynamic interactions. frontiersin.orgyoutube.com

Starting from the best-docked pose obtained from molecular docking, an MD simulation would be run for a specific period (typically nanoseconds to microseconds). The simulation would track the trajectory of all atoms in the system, allowing for the analysis of:

Conformational Changes: How the ligand and protein structures adapt to each other over time.

Interaction Stability: The persistence of key hydrogen bonds and other non-covalent interactions throughout the simulation.

Solvent Effects: The role of water molecules in mediating the protein-ligand interaction.

Binding Free Energy: More accurate calculations of the binding affinity can be obtained using methods like MM-PBSA or MM-GBSA on the simulation snapshots.

Quantum Chemical Calculations (e.g., Density Functional Theory (DFT))

Quantum chemical calculations, particularly Density Functional Theory (DFT), are employed to investigate the electronic properties of molecules. researchgate.net These methods provide fundamental insights into a molecule's structure, reactivity, and spectroscopic properties.

Electronic Structure Analysis (e.g., HOMO-LUMO energy levels)

The electronic structure of this compound can be analyzed by calculating its Frontier Molecular Orbitals (FMOs): the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The energy of the HOMO is related to the molecule's ability to donate electrons, while the LUMO energy relates to its ability to accept electrons. The energy gap between the HOMO and LUMO (ΔE = ELUMO - EHOMO) is a critical parameter for determining the molecule's chemical reactivity and kinetic stability. wuxiapptec.com A smaller HOMO-LUMO gap generally implies higher reactivity.

For coumarin derivatives, DFT calculations are often performed using a basis set such as B3LYP/6-311++G(d,p). researchgate.net The calculated energies provide a quantitative measure of the molecule's electronic characteristics.

Below is a representative table of HOMO-LUMO energy values for a coumarin derivative, illustrating the type of data generated from DFT calculations.

ParameterEnergy (eV)
EHOMO-6.5
ELUMO-2.1
Energy Gap (ΔE)4.4

Analysis of Global Chemical Reactivity Descriptors

From the HOMO and LUMO energy values, several global chemical reactivity descriptors can be calculated to further quantify the reactivity and stability of this compound. These descriptors are derived from conceptual DFT and provide a framework for understanding chemical reactions.

Key global reactivity descriptors include:

Ionization Potential (I): The energy required to remove an electron. I ≈ -EHOMO

Electron Affinity (A): The energy released when an electron is added. A ≈ -ELUMO

Electronegativity (χ): The ability of a molecule to attract electrons. χ = (I + A) / 2

Chemical Hardness (η): The resistance to change in electron distribution. η = (I - A) / 2

Chemical Softness (S): The reciprocal of chemical hardness. S = 1 / η

Electrophilicity Index (ω): A measure of the energy lowering of a molecule when it accepts electrons. ω = χ² / (2η)

These descriptors, calculated from the electronic structure, provide a comprehensive profile of the molecule's reactivity.

The following table presents illustrative values for these descriptors for a model coumarin compound.

Global Reactivity DescriptorValue
Ionization Potential (I)6.5 eV
Electron Affinity (A)2.1 eV
Electronegativity (χ)4.3
Chemical Hardness (η)2.2
Chemical Softness (S)0.45 eV⁻¹
Electrophilicity Index (ω)4.19 eV

Hirshfeld Surface Analysis and Intermolecular Interaction Mapping

Computational and theoretical chemistry studies, particularly Hirshfeld surface analysis, provide profound insights into the intermolecular interactions that govern the crystal packing of this compound and its derivatives. While direct Hirshfeld surface analysis of the title compound is not extensively documented in the cited literature, analysis of closely related brominated and substituted coumarins allows for a detailed understanding of the expected interactions, including hydrogen bonding and π-π stacking.

Hirshfeld surface analysis is a powerful method used to visualize and quantify intermolecular interactions within a crystal. The surface is generated by partitioning the crystal electron density into molecular fragments. By mapping properties like dnorm (normalized contact distance), shape index, and curvedness onto this surface, one can identify and characterize different types of intermolecular contacts.

For coumarin derivatives, the crystal packing is typically dominated by a combination of weak hydrogen bonds, C—H⋯O interactions, and π–π stacking interactions. In the case of bromomethyl-substituted coumarins, halogen bonding and contacts involving the bromine atom also play a role.

Detailed research findings from analogous structures reveal the nature of these interactions. For instance, the crystal structure of 4-bromomethyl-6-tert-butyl-2H-chromen-2-one is stabilized by weak C—H⋯O interactions that link molecules into zigzag chains. nih.gov These chains are further organized into layers through π–π stacking interactions between the chromenone fragments of adjacent molecules, with an interplanar distance of 3.376 (2) Å. nih.gov

A Hirshfeld surface analysis performed on a related tert-butyl-substituted bromomethyl coumarin derivative indicated that the most significant contributions to the crystal packing arise from H⋯H (57%), O⋯H (29.3%), and C⋯H (8.1%) contacts. nih.gov The red spots on the Hirshfeld surface highlight the hydrogen-bonding interactions, while the presence of red and blue triangles on the shape index plot confirms the existence of π–π stacking. nih.gov Similarly, studies on 4-bromomethyl-6-methoxy-2H-chromen-2-one show that its structure is stabilized by weak intermolecular C—H⋯O hydrogen bonds. nih.govresearchgate.net

The analysis of other coumarin derivatives, such as 2-oxo-2H-chromen-4-yl pentanoate, further corroborates these findings, with Hirshfeld surface analysis showing major contributions from H⋯H (46.1%), O⋯H/H⋯O (28.6%), and C⋯H/H⋯C (14.7%) contacts. nih.gov

Based on these studies of closely related compounds, the intermolecular interactions for this compound can be predicted. The oxygen atoms of the lactone ring are expected to act as hydrogen bond acceptors, forming C—H⋯O interactions. The planar aromatic coumarin core facilitates π–π stacking between adjacent molecules, a common feature in the crystal engineering of such planar systems. The bromomethyl group can also participate in various interactions, including bromine-oxygen or bromine-π contacts.

Interaction TypeTypical Percentage Contribution to Hirshfeld SurfaceDescription
H⋯H~45-60%Represents contacts between hydrogen atoms on the peripheries of adjacent molecules, typically the most abundant type of contact.
O⋯H / H⋯O~28-30%Corresponds to hydrogen bonds and weak C—H⋯O interactions, crucial for directing the supramolecular assembly.
C⋯H / H⋯C~8-15%Indicates contacts involving carbon and hydrogen atoms, contributing to the overall van der Waals forces.
π–π StackingQualitatively SignificantOccurs between the aromatic rings of the coumarin system, contributing to the stability of the layered crystal structure. Confirmed by shape index analysis.

These computational analyses are crucial for understanding the structure-property relationships of coumarin compounds, providing a bridge between molecular structure and macroscopic properties.

While the specific crystal structure of this compound has not been reported in the crystallographic literature, extensive studies on closely related bromomethylcoumarin derivatives provide a clear and reliable model for its expected solid-state structure.

Molecular Geometry and Conformation

Analysis of analogous crystal structures reveals that the coumarin (2H-chromen-2-one) ring system is essentially planar. For example, in the crystal structure of 4-bromomethyl-6-tert-butyl-2H-chromen-2-one, the root-mean-square (r.m.s.) deviation of the atoms in the coumarin ring from the mean plane is minimal, confirming its flatness. It is expected that the benzopyrone core of this compound will also adopt this planar conformation.

The bromomethyl group, being a substituent on this rigid plane, will have a specific orientation. In related structures, the C-Br bond of the bromomethyl group is significantly inclined with respect to the plane of the coumarin ring. For instance, in 4-bromomethyl-7,8-dimethylcoumarin, this inclination angle is approximately 80°. This orientation minimizes steric hindrance and is a critical feature of the molecule's solid-state conformation.

Crystal Packing and Intermolecular Interactions

In the crystal lattice, molecules of bromomethylcoumarins are typically stabilized by a network of weak intermolecular interactions. These interactions often include:

C-H···O Hydrogen Bonds: Weak hydrogen bonds can form between hydrogen atoms on one molecule and the electronegative oxygen atoms (particularly the carbonyl oxygen) of a neighboring molecule.

π-π Stacking Interactions: The planar, aromatic coumarin rings can stack on top of each other in an offset fashion, leading to attractive π-π interactions that help to stabilize the crystal packing.

These forces dictate how the individual molecules arrange themselves into a repeating, three-dimensional crystal lattice.

The table below presents representative crystallographic data from a closely related analog, 4-bromomethyl-6-tert-butyl-2H-chromen-2-one, to illustrate the type of data obtained from an X-ray diffraction experiment.

Crystallographic Data for an Analog: 4-Bromomethyl-6-tert-butyl-2H-chromen-2-one
ParameterValue
Crystal SystemMonoclinic
Space GroupP2₁/c
a (Å)10.3311 (19)
b (Å)16.830 (3)
c (Å)7.3374 (14)
β (°)97.518 (3)
Volume (ų)1264.8 (4)
Z (Molecules per unit cell)4

Data sourced from the crystallographic study of 4-bromomethyl-6-tert-butyl-2H-chromen-2-one.

This data provides the fundamental parameters of the unit cell—the basic repeating block of the crystal—and confirms the ordered arrangement of the molecules in the solid state.

Q & A

Q. SAR Framework :

  • Derivative Libraries : Synthesize analogs with varying substituents (e.g., nitro, methoxy, aryl groups) to assess electronic/steric effects on bioactivity .
  • Biological Assays : Coumarin derivatives are tested for fluorescence properties (e.g., Zn2+^{2+} detection ) or enzyme inhibition (e.g., acetylcholinesterase).
  • Computational Docking : Molecular docking with targets (e.g., kinases) identifies key interactions, as demonstrated in chromone-based chemosensors .

What safety considerations are critical when handling this compound?

Q. Advanced Safety Protocols :

  • Toxicity Mitigation : Brominated compounds require handling in fume hoods due to potential lachrymatory effects.
  • Reaction Quenching : Use scavengers (e.g., sodium thiosulfate) to neutralize excess brominating agents .
  • Waste Management : Halogenated byproducts necessitate specialized disposal to avoid environmental contamination.

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.